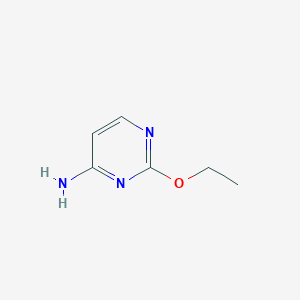

2-Ethoxypyrimidin-4-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILBNDUFZARQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355764 | |

| Record name | 2-ethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-48-3 | |

| Record name | 2-Ethoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxypyrimidin 4 Amine and Its Precursors

Classical Synthetic Routes

Classical approaches to pyrimidine (B1678525) synthesis remain highly relevant due to their reliability and scalability. These methods typically involve the construction of the heterocyclic ring from acyclic precursors or the functionalization of existing pyrimidine structures.

The formation of the pyrimidine ring through the condensation of a three-carbon unit with a nitrogen-containing fragment like urea, thiourea, or guanidine (B92328) is a cornerstone of heterocyclic chemistry. bu.edu.eg

A primary route to the synthesis of 2-ethoxypyrimidine (B1642859) precursors involves the cyclocondensation reaction between an O-alkylisourea and a malonate derivative. Specifically, 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) can be prepared from the reaction of O-ethylisourea (often in its sulfate (B86663) salt form) with diethyl malonate. google.com This reaction is typically conducted in the presence of a base, such as sodium ethoxide, which facilitates the deprotonation of the malonate and subsequent cyclization.

The general scheme for this reaction is as follows: O-ethylisourea reacts with diethyl malonate in a basic medium, leading to the formation of the pyrimidine ring with ethoxy and hydroxyl groups at the 2-, 4-, and 6-positions, respectively. This dihydroxy intermediate is a key precursor that can be further functionalized. google.com The process starts with urea, a low-cost and readily available raw material, which is reacted with diethyl sulfate to produce ethyl isourea sulfate. This intermediate then undergoes cyclization with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine. google.com

Table 1: Synthesis of 2-ethoxy-4,6-dihydroxypyrimidine

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|

Another versatile method for constructing the pyrimidine scaffold involves the reaction of ketene (B1206846) dithioacetals with guanidinium (B1211019) nitrate. researchgate.net This approach is valuable for producing fully substituted pyrimidines. The reaction proceeds in the presence of a strong base, typically sodium ethoxide, which facilitates the cyclocondensation. rsc.org

In this synthesis, various ketene dithioacetals derived from acetoacetanilides can be reacted with guanidine nitrate. The guanidine acts as the N-C-N fragment that attacks the electrophilic carbons of the ketene dithioacetal system, leading to the displacement of the methylthio groups and subsequent ring closure to form the substituted pyrimidine derivative. researchgate.net This method offers a pathway to a wide range of pyrimidine compounds by varying the substituents on the initial ketene dithioacetal.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying halogenated pyrimidine rings. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide ions by various nucleophiles.

The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with alkali metal alkoxides, such as sodium ethoxide, is a direct method to introduce an ethoxy group onto the pyrimidine ring. google.com This SNAr reaction typically occurs under mild conditions. The alkoxide ion selectively displaces one of the chlorine atoms. Due to the symmetrical nature of the starting material, the substitution at either the C-4 or C-6 position leads to the same product, 2-amino-4-chloro-6-ethoxypyrimidine.

Research has shown that factors such as the concentration of the alkoxide and the solvent can influence the reaction's outcome. mdpi.comresearchgate.net The reaction is often carried out in a polar aprotic solvent. A process has been developed where reacting 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide in a polar aprotic solvent, followed by distillation of the solvent and precipitation with water, can produce 2-amino-4-chloro-6-alkoxypyrimidines in high yield and purity. google.com

Table 2: Representative SNAr Reaction on 2-amino-4,6-dichloropyrimidine

| Starting Material | Nucleophile | Solvent | Product |

|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine | Sodium ethoxide | Acetone | 2-amino-4-chloro-6-ethoxypyrimidine |

To synthesize 2-Ethoxypyrimidin-4-amine, a precursor such as 2-ethoxy-4,6-dichloropyrimidine (B1311153) can be utilized. This intermediate is first synthesized from 2-ethoxy-4,6-dihydroxypyrimidine via a chlorination reaction. The resulting 2-ethoxy-4,6-dichloropyrimidine can then undergo nucleophilic substitution.

One of the chloro groups can be selectively replaced by reacting the dihalo compound with hydrazine (B178648) hydrate. heteroletters.orgresearchgate.net This reaction introduces a hydrazinyl group at the 4-position, yielding 2-ethoxy-4-chloro-6-hydrazinylpyrimidine. The hydrazinyl group is a versatile functional group that can subsequently be converted to an amino group through reduction, providing a pathway to the target compound, this compound. The reaction is typically performed in a solvent like ethanol (B145695) under reflux conditions. heteroletters.org

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide

A key precursor for substituted ethoxypyrimidines can be synthesized via the nucleophilic aromatic substitution of 4,6-dichloro-2-(methylthio)pyrimidine. mdpi.comresearchgate.net The reaction with sodium ethoxide demonstrates notable regioselectivity. When 4,6-dichloro-2-(methylthio)pyrimidine is treated with 1.1 equivalents of sodium ethoxide (EtONa) in ethanol (EtOH), the reaction proceeds smoothly at approximately 20°C. mdpi.comresearchgate.net

This process leads exclusively to the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), with the ethoxy group replacing one of the chlorine atoms. mdpi.com The reaction is typically complete within two hours, affording the product in high yield. mdpi.comresearchgate.net This method is advantageous as it employs a non-toxic solvent (ethanol) and mild reaction conditions, which are conducive to achieving high regioselectivity. mdpi.com The resulting product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is a valuable multifunctional scaffold for further chemical transformations. mdpi.comresearchgate.net

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium ethoxide (EtONa) | Ethanol (EtOH) | ~20 °C | 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% |

Table 1: Summary of the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide. mdpi.comresearchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry offers several advanced strategies that can be applied to the synthesis of this compound and its derivatives, aiming to improve efficiency, safety, and control over the chemical process.

Continuous flow chemistry is an established technology that offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates and active ingredients. mdpi.com Benefits include superior heat and mass transfer, enhanced process control and safety, and the ability to integrate real-time analysis and purification steps. mdpi.com For the synthesis of heterocyclic compounds like pyrimidine derivatives, flow reactors can be particularly advantageous. acs.org High-temperature and high-pressure conditions can be safely achieved, often reducing reaction times from hours to minutes and facilitating the use of low-boiling point solvents, which simplifies workup and isolation. acs.org

Catalytic methods are fundamental to modern organic synthesis, offering efficient pathways to complex molecules. For the synthesis of aminopyrimidine derivatives, palladium-catalyzed cross-coupling reactions are particularly relevant. The Buchwald-Hartwig amination, for example, is a powerful method for forming carbon-nitrogen bonds. mdpi.com This protocol has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a dichlorobis(triphenylphosphine)Pd(II) catalyst with a xantphos (B1684198) ligand. mdpi.com Such catalytic systems could be adapted for the amination of a suitable chloro- or bromo-substituted ethoxypyrimidine precursor to introduce the 4-amine group.

In addition to transition metal catalysis, other catalytic approaches are used for pyrimidine synthesis. For example, the condensation of various reactants in the presence of a base catalyst like potassium carbonate has been used to construct the pyrimidine ring. youtube.com These methods highlight the potential for developing efficient, catalyzed routes to this compound, potentially reducing the number of synthetic steps and improving atom economy.

Control of selectivity is a critical aspect of synthesizing substituted aromatic heterocycles. Regioselectivity, in particular, is crucial when multiple reactive sites are present on a molecule.

The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine is a prime example of a highly regioselective reaction. mdpi.comresearchgate.net In the reaction between 4,6-dichloro-2-(methylthio)pyrimidine and sodium ethoxide, the substitution occurs preferentially at one of the two equivalent chlorine atoms (C4 or C6), yielding a single mono-ethoxylated product rather than a mixture of di-substituted or unreacted starting material. mdpi.comresearchgate.net This controlled mono-substitution is achieved by using a slight excess of the nucleophile under mild conditions. mdpi.com This selectivity is vital as it provides a specific isomer that can be used for subsequent, directed chemical modifications to build more complex molecules. The ability to selectively functionalize one position over another is a cornerstone of efficient organic synthesis. organic-chemistry.org

While this compound itself is achiral, stereoselective considerations would become important if chiral substituents were introduced to the pyrimidine core or its side chains. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the three-dimensional arrangement of atoms in the final product.

Chemical Transformations and Reaction Mechanisms of 2 Ethoxypyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring in 2-Ethoxypyrimidin-4-amine is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the strongly activating amino group at the C4 position and the ethoxy group at the C2 position significantly influences the electron density of the ring, making it more susceptible to certain reactions.

Nucleophilic substitution reactions can occur at different positions on the this compound molecule, primarily involving the amino and ethoxy groups.

The amino group at the C4 position is nucleophilic and can readily react with various electrophiles. libretexts.org These reactions include acylation, alkylation, and sulfonylation.

Acylation: The amino group can be acylated by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of the corresponding N-acyl derivative. The reaction proceeds through a nucleophilic addition-elimination mechanism.

| Reagent | Product | Conditions | Reference |

| Acetyl chloride | N-(2-ethoxypyrimidin-4-yl)acetamide | Base (e.g., triethylamine), inert solvent | reddit.comnih.gov |

| Benzoyl chloride | N-(2-ethoxypyrimidin-4-yl)benzamide | Base (e.g., pyridine), inert solvent | libretexts.org |

Alkylation: The amino group can also undergo alkylation with alkyl halides. researchgate.net However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as the initially formed primary amine is often more nucleophilic than the starting amine. smolecule.commasterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is a more controlled approach. europeanscience.org

| Reagent | Product | Conditions | Reference |

| Methyl iodide | 2-ethoxy-N-methylpyrimidin-4-amine | Base, solvent | researchgate.netnih.gov |

| Benzyl (B1604629) bromide | N-benzyl-2-ethoxypyrimidin-4-amine | Base, solvent | core.ac.uk |

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide. libretexts.orgnih.gov This reaction is analogous to acylation.

| Reagent | Product | Conditions | Reference |

| p-Toluenesulfonyl chloride | N-(2-ethoxypyrimidin-4-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine) | researchgate.netresearchgate.net |

The ethoxy group at the C2 position is a relatively poor leaving group. However, under certain conditions, it can be displaced by strong nucleophiles. The electron-withdrawing nature of the pyrimidine ring facilitates this nucleophilic aromatic substitution (SNAr) reaction.

Displacement by amines (aminolysis) can occur, particularly at high temperatures or with activation of the pyrimidine ring, to yield 2,4-diaminopyrimidine (B92962) derivatives. chemicalbook.com

| Nucleophile | Product | Conditions | Reference |

| Ammonia | Pyrimidine-2,4-diamine | High temperature, pressure | chemicalbook.com |

| Alkylamine | N2-alkylpyrimidine-2,4-diamine | High temperature | chemicalbook.com |

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. dntb.gov.ua However, the powerful activating effect of the amino group at C4 directs electrophiles to the C5 position, which is ortho and para to the amino group and meta to the ring nitrogens. The ethoxy group at C2 also directs ortho and para, further activating the C5 position.

Nitrosation, for instance, has been shown to occur at the C5 position in similarly substituted pyrimidines. core.ac.ukresearchgate.net

| Electrophile | Reagent | Product | Reference |

| NO+ | NaNO2 / H+ | 2-ethoxy-5-nitrosopyrimidin-4-amine | core.ac.ukresearchgate.net |

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using strong oxidizing agents such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgresearchgate.netnih.gov The presence of the electron-donating amino and ethoxy groups can influence which of the ring nitrogens is preferentially oxidized. Theoretical calculations on related systems suggest that the nitrogen atom further away from the amino group might be more susceptible to oxidation. nih.gov

| Oxidizing Agent | Product | Conditions | Reference |

| m-CPBA | This compound 1-oxide or 3-oxide | Inert solvent | organic-chemistry.orgnih.gov |

| Hydrogen peroxide / Trifluoroacetic anhydride (B1165640) | This compound 1-oxide or 3-oxide | nih.gov |

The pyrimidine ring can be reduced under certain conditions, although it is generally resistant to catalytic hydrogenation under mild conditions. More forcing conditions or specific catalysts may be required.

Catalytic Hydrogenation: Catalytic hydrogenation over palladium on carbon (Pd/C) can lead to the reduction of the pyrimidine ring, typically resulting in dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. nih.govmdpi.comrsc.orgencyclopedia.puborganic-chemistry.org The specific product depends on the reaction conditions such as pressure, temperature, and catalyst.

Chemical Reduction: Strong reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective in reducing the pyrimidine ring itself but can reduce other functional groups that might be present on the molecule. nih.govscispace.com

| Reagent | Product | Conditions | Reference |

| H2, Pd/C | 2-ethoxy-1,4,5,6-tetrahydropyrimidin-4-amine | High pressure, elevated temperature | mdpi.comrsc.orgorganic-chemistry.org |

Nucleophilic Substitution Reactions

Derivatization at the Amino Group

The exocyclic amino group at the C4 position of this compound is a key site for chemical modification. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and condensation reactions with carbonyl compounds to form imines and Schiff bases. These reactions provide pathways to a diverse range of derivatives with modified electronic and steric properties.

Acylation and Alkylation Reactions

The primary amino group of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for introducing new functional groups and building molecular complexity.

Acylation Reactions: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino group, forming an amide linkage. This transformation is typically achieved using acylating agents such as acid chlorides or acid anhydrides. For instance, the reaction of this compound with acetic anhydride in a suitable solvent leads to the formation of N-(2-ethoxypyrimidin-4-yl)acetamide. The reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of the anhydride. nih.govorgsyn.org This reaction is often carried out in the presence of a base to neutralize the carboxylic acid byproduct. nih.gov The resulting amides are generally stable compounds and the modification from an amine to an amide changes the electronic properties of the substituent, making it an electron-withdrawing group.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-(2-ethoxypyrimidin-4-yl)acetamide | Heating in pyridine (B92270) or DMF |

| Benzoyl Chloride | N-(2-ethoxypyrimidin-4-yl)benzamide | Stirring in a non-polar solvent with a base (e.g., triethylamine) |

Alkylation Reactions: Alkylation of the amino group involves the introduction of an alkyl group. studylib.net Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even tri-alkylated products due to the increasing nucleophilicity of the alkylated amine products. google.comresearchgate.netgoogle.com For instance, reacting this compound with an alkyl halide like iodomethane (B122720) can produce N-methyl-2-ethoxypyrimidin-4-amine, N,N-dimethyl-2-ethoxypyrimidin-4-amine, and potentially a quaternary ammonium (B1175870) salt. mdpi.com

To achieve selective mono-alkylation, alternative methods such as reductive amination are often employed. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method provides better control over the degree of alkylation. Studies on related aminopyrimidine systems have shown that N-alkylation can be achieved under basic conditions using various alkyl halides. organic-chemistry.orglongdom.org The reaction conditions can be tuned to favor mono-alkylation, for example by using a large excess of the starting amine. mdpi.com

Table 2: Products of Alkylation with Alkyl Halides

| Alkylating Agent | Possible Products | Typical Conditions |

| Iodomethane | N-methyl-, N,N-dimethyl-, and quaternary ammonium salt | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) |

| Benzyl Bromide | N-benzyl-, and N,N-dibenzyl derivatives | Base (e.g., NaH), THF |

Formation of Schiff Bases and Imines

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is generally reversible, and the removal of water is often necessary to drive the equilibrium towards the product.

The formation of a Schiff base from this compound and an aromatic aldehyde, such as benzaldehyde, would proceed by the initial formation of a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the corresponding N-benzylidene-2-ethoxypyrimidin-4-amine. A variety of substituted aromatic and aliphatic aldehydes can be used in this reaction, leading to a wide array of Schiff base derivatives. These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727), sometimes under reflux conditions to facilitate the dehydration step.

Table 3: Schiff Base Formation with Various Aldehydes

| Aldehyde | Product (Schiff Base) | Catalyst |

| Benzaldehyde | N-benzylidene-2-ethoxypyrimidin-4-amine | Glacial Acetic Acid |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-ethoxypyrimidin-4-amine | Glacial Acetic Acid |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-2-ethoxypyrimidin-4-amine | Glacial Acetic Acid |

Modification of the Ethoxy Moiety

The ethoxy group at the C2 position of the pyrimidine ring is another site for chemical transformation. Although ethers are generally stable, the C-O bond of the ethoxy group can be cleaved under harsh acidic conditions. Furthermore, the activation of the C2 position by the adjacent ring nitrogen atoms allows for nucleophilic substitution reactions, including trans-etherification.

Ether Cleavage Reactions

The cleavage of the ethoxy group in this compound typically requires strong acidic conditions, similar to the cleavage of alkyl aryl ethers. Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose. The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol).

Table 4: Reagents for Ether Cleavage

| Reagent | Products | Mechanism |

| Hydroiodic Acid (HI) | 2-Hydroxypyrimidin-4-amine + Iodoethane | Sₙ2 |

| Hydrobromic Acid (HBr) | 2-Hydroxypyrimidin-4-amine + Bromoethane | Sₙ2 |

| Boron Tribromide (BBr₃) | 2-Hydroxypyrimidin-4-amine + Bromoethane | Lewis acid-assisted cleavage |

Trans-etherification Reactions

Trans-etherification is a reaction in which one alkoxy group is exchanged for another. In the case of this compound, this would involve the substitution of the ethoxy group with another alkoxy group (e.g., methoxy). This reaction is essentially a nucleophilic aromatic substitution, where the C2 position of the pyrimidine ring is the electrophilic site, activated by the electron-withdrawing nature of the ring nitrogens.

The reaction is typically carried out by treating the 2-ethoxypyrimidine (B1642859) derivative with an excess of another alcohol in the presence of its corresponding alkoxide (e.g., sodium methoxide (B1231860) in methanol for methoxy (B1213986) substitution). The stronger nucleophile (the new alkoxide) attacks the C2 carbon, leading to a Meisenheimer-like intermediate. The subsequent departure of the ethoxide leaving group yields the trans-etherified product. The reaction is driven to completion by using a large excess of the new alcohol as the solvent. While direct examples for this compound are not abundant in the literature, similar transformations are known for other activated alkoxy-substituted heterocycles.

Table 5: Trans-etherification Reaction Example

| Reagent | Product | Conditions |

| Sodium Methoxide in Methanol | 2-Methoxypyrimidin-4-amine | Refluxing in methanol |

| Sodium Benzyloxide in Benzyl Alcohol | 2-(Benzyloxy)pyrimidin-4-amine | Heating in benzyl alcohol |

Biological and Pharmacological Investigations of 2 Ethoxypyrimidin 4 Amine and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of the pyrimidin-4-amine scaffold, the core of 2-Ethoxypyrimidin-4-amine, have been the subject of extensive research due to their significant potential as anticancer agents. researchgate.net These compounds have demonstrated a range of biological activities, including the inhibition of key enzymes involved in cancer progression, suppression of tumor cell growth, and modulation of the cell cycle. nih.govrsc.orgmdpi.com

The pyrimidine (B1678525) structure is a key component in the design of various kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. nih.gov

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell signaling pathways. nih.gov The deregulation of BTK is associated with numerous B-cell malignancies, making it a prime target for cancer therapy. nih.gov Several derivatives based on a pyrimidine framework have been identified as potent BTK inhibitors. For instance, a series of N,9-diphenyl-9H-purin-2-amine derivatives, which are structurally related to pyrimidines, were found to be highly effective. nih.gov Compounds within this series displayed inhibitory concentrations (IC50) in the nanomolar range, comparable to the approved drug Ibrutinib. nih.gov

In another study, novel BTK inhibitors featuring a thieno[3,2-c]pyridin-4-amine (B1356683) framework were designed and synthesized. nih.gov The most potent compound from this series, 14g , exhibited an IC50 value of 12.8 nM against the BTK enzyme. nih.gov

Table 1: BTK Inhibition by Pyrimidine-Related Derivatives

| Compound | Scaffold | BTK IC50 (nM) | Reference |

|---|---|---|---|

| 10j | N,9-diphenyl-9H-purin-2-amine | 0.4 | nih.gov |

| 10d | N,9-diphenyl-9H-purin-2-amine | 0.5 | nih.gov |

| 10i | N,9-diphenyl-9H-purin-2-amine | 0.5 | nih.gov |

| 14g | Thieno[3,2-c]pyridin-4-amine | 12.8 | nih.gov |

| Ibrutinib (Reference) | - | 0.3 | nih.gov |

| AVL-292 (Reference) | - | 0.6 | nih.gov |

This table is interactive and can be sorted by column.

Anaplastic lymphoma kinase (ALK) is a tyrosine kinase, and its alteration is a known driver in several cancers, including non-small cell lung cancer (NSCLC). nih.gov A series of 2,4-pyrimidinediamine derivatives have been developed as dual inhibitors of ALK and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers. nih.govnih.gov One such derivative, compound 12a , showed potent inhibitory activity against ALK and exhibited stronger antiproliferative effects than the established ALK inhibitor Ceritinib in ALK-positive cancer cell lines. nih.govnih.gov These findings highlight the potential of pyrimidine-based compounds as promising candidates for anti-NSCLC therapies. nih.gov

A primary characteristic of potential anticancer agents is their ability to inhibit the proliferation and growth of cancer cells. Numerous studies have demonstrated the potent cytotoxic effects of pyrimidin-4-amine derivatives against a variety of human cancer cell lines.

For example, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer activities. rsc.org Among them, compound 7b displayed potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org Similarly, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, which are structurally related, also showed significant anti-proliferative potential. mdpi.comThienopyrimidine 3 was most toxic to MCF-7 cells with an IC50 of 0.045 µM, while ester 2 had the highest effect on MDA-MB-231 (breast cancer) cells with an IC50 of 0.16 µM. mdpi.com

Table 2: Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

| Compound | Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Compound 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | MCF-7 | Breast | 0.48 | rsc.org |

| Compound 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | HeLa | Cervical | 0.74 | rsc.org |

| Thienopyrimidine 3 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | Breast | 0.045 | mdpi.com |

| Thienopyrimidine 4 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | Breast | 0.11 | mdpi.com |

| Ester 2 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | Breast | 0.16 | mdpi.com |

| Thienopyrimidine 4 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | Breast | 0.24 | mdpi.com |

This table is interactive and can be sorted by column.

Targeting the cell cycle is a key strategy in cancer therapy. mdpi.com Pyrimidine derivatives have been shown to interfere with cell cycle progression, leading to arrest at different phases and thereby preventing cancer cell division.

A study on 2,4-pyrimidinediamine derivatives found that compound 12a arrested the cell cycle at the G1 phase in H2228 (lung cancer) cells. nih.gov In another investigation, compound 7b , a 2-amino-4-aryl-pyrimidine derivative, was found to induce cell cycle arrest at the S phase in MCF-7 cells. rsc.org Furthermore, research on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines demonstrated that these compounds could cause cell cycle arrest in the G2 stage for MDA-MB-231 cells and in the G1 stage for MCF-7 cells. mdpi.com

Table 3: Effect of Pyrimidine Derivatives on Cell Cycle Progression

| Compound/Substance | Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|---|

| Compound 12a | 2,4-pyrimidinediamine | H2228 | G1 Phase Arrest | nih.gov |

| Compound 12a | 2,4-pyrimidinediamine | A549 | Slight S Phase Arrest | nih.gov |

| Compound 7b | 2-amino-4-aryl-pyrimidine | MCF-7 | S Phase Arrest | rsc.org |

| Substances 2, 4, 5 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | G2 Phase Arrest | mdpi.com |

| Substances 2, 4, 5 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | G1 Phase Arrest | mdpi.com |

This table is interactive and can be sorted by column.

The anticancer effects of pyrimidin-4-amine derivatives are mediated through various cellular mechanisms, often leading to programmed cell death, or apoptosis.

Cellular mechanism studies on compound 7b in MCF-7 cells revealed its ability to trigger apoptosis through a mitochondrial-related pathway. rsc.org This was characterized by an increase in intracellular reactive oxygen species (ROS) generation and a decrease in the mitochondrial membrane potential. rsc.org The pro-apoptotic protein Bax was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated, leading to the activation of the caspase cascade. rsc.org Furthermore, this compound was found to suppress two critical signaling pathways involved in cell survival and proliferation: the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org

In the context of ALK-addicted cancers, the mechanism of compound 12a involves the dual inhibition of ALK and HDACs. nih.gov This is verified by the down-regulation of phosphorylated ALK (p-ALK) protein and the up-regulation of Acetylated histone 3 (Ac-H3) protein in cancer cells, confirming the compound's engagement with its intended targets. nih.govnih.gov

Kinase Inhibition

Antimicrobial Properties

Derivatives based on the pyrimidine core have demonstrated significant activity against a variety of microbial pathogens. ijpsjournal.comresearchgate.net

Antibacterial Activity

Investigations into pyrimidine derivatives have revealed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. A study focusing on pyrimidine analogs reported that certain compounds exhibited notable antibacterial efficacy. tandfonline.com For instance, one derivative showed potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.5 µM. tandfonline.com Another series of synthesized pyrimidine derivatives demonstrated that compounds featuring triazole substitutions had higher antibacterial inhibition compared to those with thiadiazole derivatives, with many showing promising activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to the standard drug ciprofloxacin. ias.ac.in

| Compound Type | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Pyrimidine Analog (2a) | E. coli | MIC = 6.5 µM | tandfonline.com |

| Triazole-Substituted Pyrimidines | P. aeruginosa | Promising Activity | ias.ac.in |

| Triazole-Substituted Pyrimidines | S. aureus | Promising Activity | ias.ac.in |

| Triazole-Substituted Pyrimidines | E. coli | Promising Activity | ias.ac.in |

| Thiadiazole-Substituted Pyrimidines | Various Bacteria | Moderate Inhibition | ias.ac.in |

Antifungal Activity

The pyrimidine scaffold is also a key component in the development of novel antifungal agents. mdpi.com Research has shown that certain pyrimidine derivatives containing an amide moiety exhibit significant antifungal properties. In one study, 17 novel derivatives were tested against various phytopathogenic fungi. nih.govnih.govresearchgate.net Two compounds in particular, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated superior antifungal activity against Phomopsis sp., with a 100% inhibition rate compared to the 85.1% rate of the commercial fungicide Pyrimethanil. nih.gov Notably, one of these compounds recorded an EC50 value of 10.5 µg/ml, which was significantly better than that of Pyrimethanil (32.1 µg/ml). nih.govnih.gov

| Compound Name | Fungal Strain | Inhibition Rate (%) | EC50 (µg/ml) | Reference |

|---|---|---|---|---|

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100 | 15.1 | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100 | 10.5 | nih.govnih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | nih.gov |

Antiviral Activity (e.g., against Ebola virus)

The search for broad-spectrum antiviral agents has led to the investigation of compounds that target host-cell pathways essential for viral replication. nih.govnih.gov One such pathway is the de novo pyrimidine biosynthesis pathway. The replication of many RNA viruses, including the Ebola virus (EBOV), is critically dependent on the host cell's pyrimidine pools. nih.govnih.gov

A high-throughput screening for inhibitors of an EBOV minigenome assay identified several compounds with an amino-tetrahydrocarbazole scaffold. nih.gov This scaffold was noted to be structurally similar to GSK983, a known inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov This led to the synthesis of SW835, a racemic version of GSK983, which, along with another DHODH inhibitor, brequinar, potently inhibited the EBOV minigenome assay and the replication of infectious EBOV. nih.govnih.gov The antiviral mechanism was attributed to the depletion of pyrimidine pools, which impairs viral RNA synthesis. nih.govrupress.org Furthermore, these DHODH inhibitors were found to induce the expression of interferon-stimulated genes (ISGs), which contributes to their antiviral effect by activating an innate immune response that can bypass EBOV's immune evasion strategies. nih.govnih.gov This research highlights that targeting the pyrimidine synthesis pathway is a promising strategy for developing broad-spectrum antivirals against EBOV and other RNA viruses. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives have been recognized for their significant anti-inflammatory and immunomodulatory activities, with several analogs already in clinical use as anti-inflammatory drugs. nih.govrsc.org

Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.govrsc.org A primary mechanism of action involves the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which reduces the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govmdpi.comnih.gov Studies have shown that various pyrimidine derivatives can effectively inhibit COX enzymes. tandfonline.comnih.gov

Beyond COX inhibition, pyrimidine derivatives can modulate other critical inflammatory signaling pathways. Research on polysubstituted 2-aminopyrimidine (B69317) derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) and PGE2 in activated macrophages. nih.gov These compounds interfere with the expression and activities of mediators such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and various cytokines. nih.govrsc.org

Histamine (B1213489) H4 Receptor Ligand Studies

The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for inflammatory diseases and immune system disorders. nih.govimrpress.com The 2,4-diaminopyrimidine (B92962) scaffold, which is structurally related to this compound, has been identified as a potent foundation for developing H4R ligands. nih.govebi.ac.uk

Extensive structure-activity relationship (SAR) studies on 2,4-diaminopyrimidine derivatives have been conducted to optimize their affinity and functional activity at the H4R. nih.govnih.govacs.orgresearchgate.net These studies revealed that even slight structural modifications to the pyrimidine core or its substituents can lead to significant differences in pharmacological profiles, yielding compounds that act as partial agonists or inverse agonists. nih.gov The development of 6-alkyl-2,4-diaminopyrimidines led to antagonists that were effective in animal models of inflammatory disease. nih.govacs.orgresearchgate.net Further research has explored the creation of dual ligands that target both the histamine H1 and H4 receptors, which could offer broader therapeutic benefits in allergic and inflammatory conditions. nih.gov These investigations underscore the potential of the aminopyrimidine scaffold in the development of novel immunomodulatory agents targeting the H4R. nih.gov

Other Therapeutic Potentials

Neuroprotective Effects

Derivatives of aminopyrimidines are being investigated for their potential to protect the central nervous system. An imbalance between excitatory and inhibitory signals can lead to neurological conditions such as epilepsy and Alzheimer's disease. mdpi.com One area of focus is the modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs), which are crucial for synaptic plasticity, learning, and memory. mdpi.com

Research into thiazole-carboxamide derivatives, for example, has shown that these compounds can act as potent negative allosteric modulators of AMPARs. By enhancing the deactivation rates of these receptors, they can help correct imbalances in excitatory neurotransmission, suggesting a potential therapeutic application in neurological disorders. mdpi.com Another compound, 2-aminoethoxydiphenyl borate (B1201080) (2-APB), has demonstrated neuroprotective effects in models of amyloid-β-induced cognitive impairment. nih.gov Treatment with 2-APB was found to restore acetylcholinesterase (AChE) activity and increase the levels of proteins associated with memory and calcium regulation in the hippocampus. nih.gov These findings highlight the potential of aminopyrimidine-related structures to offer neuroprotection through various mechanisms.

Antimalarial Activity

The pyrimidine scaffold is a key pharmacophore in the development of new antimalarial agents, particularly due to the rise of drug-resistant strains of Plasmodium falciparum. nih.govnih.gov The parasite relies on the dihydrofolate reductase (DHFR) enzyme for its survival, making it a prime target for pyrimidine-based inhibitors like pyrimethamine. nih.govresearchgate.net

Novel classes of pyrimidine derivatives are being developed to overcome resistance. One approach involves substituting the 4- and 6-positions of the pyrimidine ring with amines and 4-amino benzoic acid (PABA), a crucial folate precursor for the malaria parasite. nih.gov Studies on these PABA-substituted pyrimidine derivatives have shown significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov For instance, certain derivatives with piperazine (B1678402) substitutions demonstrated potent activity. nih.gov

Additionally, 2,4-diaminopyrimidine derivatives have been designed to target the P. falciparum protein kinome. nih.gov Through computational modeling and chemical synthesis, compounds have been optimized to enhance antimalarial potency and improve physicochemical properties like aqueous solubility. nih.gov Specific derivatives have shown high efficacy with IC50 values in the nanomolar range against resistant P. falciparum strains, coupled with good selectivity over mammalian cells. nih.gov

Table 1: Antimalarial Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|---|

| PABA-substituted pyrimidine | Pf-DHFR | 3D7 (sensitive) | 5.26–106.76 µg/ml | nih.gov |

| PABA-substituted pyrimidine | Pf-DHFR | Dd2 (resistant) | 4.71–112.98 µg/ml | nih.gov |

| 2,4-diaminopyrimidine | Pf protein kinome | 3D7 (resistant) | 0.05 µM | nih.gov |

| 2,4-diaminopyrimidine | Pf protein kinome | 3D7 (resistant) | 0.06 µM | nih.gov |

| Thieno[3,2-d]pyrimidin-4(3H)-one | Not specified | Chloroquine-sensitive | 35-344 nM | researchgate.net |

Antioxidant Mechanisms

Oxidative stress, resulting from an excess of free radicals, is implicated in numerous chronic diseases. frontiersin.orgnih.gov Pyrimidine derivatives, particularly those integrated into larger heterocyclic systems, have shown significant antioxidant potential. frontiersin.orgnih.gov The antioxidant activity of these compounds is often investigated through computational methods like Density Functional Theory (DFT), which analyzes parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP). frontiersin.orgnih.gov

The primary mechanisms by which these compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. frontiersin.orgnih.gov

Single Electron Transfer-Proton Transfer (SETPT): An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. frontiersin.orgnih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton from the antioxidant, followed by an electron transfer. frontiersin.org

Studies on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives have shown that the thieno[2,3-d]pyrimidine (B153573) core is central to the antioxidant activity. frontiersin.org The presence of electron-donating groups, such as an amine on attached phenyl rings, significantly enhances the radical scavenging capabilities of these molecules. frontiersin.orgnih.govsemanticscholar.org Combining a hindered phenol (B47542) fragment, a known antioxidant structure, with a 2-amino-1,3,4-oxadiazole core also results in compounds with potent antioxidant properties, often superior to the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com

Potential as Herbicides

Derivatives of pyrimidin-4-amine are being explored for their potential as pesticides, including herbicides. nih.gov The development of new herbicides is critical due to increasing weed resistance to existing products. nih.gov One class of herbicides, aryloxyphenoxypropionates (APPs), functions by targeting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net Researchers have designed and synthesized novel APP derivatives incorporating 2- and 4-pyrimidinyloxy moieties to enhance their herbicidal effects. researchgate.net

A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety has demonstrated both insecticidal and fungicidal activity. nih.gov Preliminary bioassays of pyrimidinyloxyphenoxypropionate compounds showed good herbicidal activity against barnyard grass and rape at a concentration of 100 mg/L. researchgate.net Certain compounds in this class were found to be more potent in inhibiting the stalk growth of barnyard grass than the commercial herbicide cyhalofop. researchgate.net The mode of action for many pyrimidine-based herbicides relates to the disruption of essential plant enzymes or growth processes, similar to auxin-type herbicides like 2,4-D which cause uncontrolled cell division in broadleaf weeds. orst.edu

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for various therapeutic and agricultural applications. nih.govresearchgate.net

For Pesticidal Activity: In the development of pyrimidin-4-amine derivatives as pesticides, specific substitutions have been shown to yield broad-spectrum activity. nih.gov For example, the introduction of a 5-bromo or 5-chloro group on the pyrimidine ring, in combination with a 6-(1-fluoroethyl) group and a specific benzylamine (B48309) moiety at the 4-position, resulted in compounds with potent insecticidal and fungicidal properties. nih.gov

For Enzyme Inhibition: SAR studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) revealed key modifications for enhanced potency. researchgate.net Conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine group increased inhibitory activity threefold. researchgate.net Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only increased potency tenfold but also reduced lipophilicity, leading to a nanomolar inhibitor with drug-like properties. researchgate.net In another study, incorporating a bromide at the 5-position of the pyrimidine core of 2-arylamino-4-aryl-pyrimidines led to potent inhibition of PAK1 kinase. nih.gov

For Antioxidant Activity: The antioxidant capacity of thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives is significantly influenced by substituents on the phenyl ring. frontiersin.orgnih.gov The presence of strong electron-donating groups, such as amines, enhances the molecule's ability to scavenge free radicals. frontiersin.orgnih.govsemanticscholar.org

For Other Biological Activities: For β-glucuronidase inhibitors, a piperazinyl substituent at the C-4 position of the pyrimidine ring was found to establish crucial hydrogen bonds with key amino acid residues in the enzyme's active site, leading to potent inhibition. mdpi.com The modification of thiazole-2-amine derivatives has also been shown to yield compounds with significant anti-inflammatory and analgesic properties, with specific substitutions leading to potent inhibition of COX and LOX enzymes. researchgate.netfrontiersin.org

Table 2: Summary of Key Substituent Effects on Biological Activity This table is interactive. You can sort and filter the data.

| Compound Series | Position of Modification | Substituent Effect | Resulting Activity | Reference |

|---|---|---|---|---|

| Pyrimidin-4-amine | 5-position | Bromo or Chloro group | Potent pesticidal activity | nih.gov |

| Pyrimidine-4-carboxamide | 2-position | (S)-3-phenylpiperidine | 3-fold increase in NAPE-PLD inhibition | researchgate.net |

| Pyrimidine-4-carboxamide | 6-position | (S)-3-hydroxypyrrolidine | 10-fold increase in NAPE-PLD inhibition | researchgate.net |

| 2-Arylamino-4-aryl-pyrimidine | 5-position | Bromide | Potent PAK1 inhibition | nih.gov |

| Thieno[2,3-d]pyrimidin-4-amine | Phenyl ring | Electron-donating groups (e.g., amine) | Enhanced antioxidant activity | frontiersin.orgnih.govsemanticscholar.org |

Ligand-Receptor Interactions

The 2-aminopyrimidine scaffold, a central feature of this compound, is crucial for forming key interactions with various biological targets, particularly protein kinases. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine (B156593) base of ATP, making pyrimidine derivatives effective competitive inhibitors.

Derivatives of 2-aminopyrimidine have been extensively studied as ligands for various receptors. For instance, a series of 2-aminopyrimidines were identified as potent ligands for the histamine H4 receptor (H4R), a target for inflammatory and immune disorders. Structure-activity relationship (SAR) studies on these compounds revealed that modifications at the 4, 5, and 6 positions of the pyrimidine ring significantly influenced potency and efficacy.

In the context of kinase inhibition, the 2,4-diaminopyrimidine scaffold has been optimized to develop potent inhibitors of c-jun N-terminal kinase (JNK). Furthermore, 2-arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1 kinase, with SAR studies highlighting the importance of substituents on the pyrimidine core for activity. The 2,4-pyrimidinediamine core is also central to the design of dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).

While specific binding data for this compound is scarce, the ethoxy group at the 2-position is expected to influence the electronic properties of the pyrimidine ring and could engage in hydrophobic interactions within a receptor's binding site. The 4-amino group is critical for forming hydrogen bonds, a common feature in the binding of pyrimidine derivatives to their targets. For example, in β-glucuronidase inhibitors, the amine group of the pyrimidine ring was observed to form hydrogen bonds with key amino acid residues like Tyr472.

Below is an interactive table summarizing the interactions of representative pyrimidine derivatives with their respective targets.

| Derivative Class | Target | Key Interactions |

| 2-Aminopyrimidines | Histamine H4 Receptor | Modifications at positions 4, 5, and 6 influence potency. |

| 2,4-Diaminopyrimidines | c-jun N-terminal kinase (JNK) | Scaffold optimized for potent inhibition. |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 Kinase | Substituents on the pyrimidine core are crucial for activity. |

| 2,4-Pyrimidinediamines | ALK and HDACs | Core structure for dual inhibition. |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Amine group forms hydrogen bonds with Tyr472. |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach is widely used in drug discovery to identify new, active compounds from large chemical databases.

For pyrimidine derivatives, pharmacophore models often highlight the importance of the hydrogen bond donors and acceptors of the pyrimidine core. For instance, in a study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors, a five-point pharmacophore model was developed. This model likely included features corresponding to the hydrogen bonding capabilities of the pyrimidine ring nitrogens and potential hydrophobic and aromatic interactions of the substituents.

Pharmacophore models for kinase inhibitors typically feature a hydrogen bond acceptor corresponding to one of the pyrimidine nitrogens that interacts with the kinase hinge region. Additional features such as hydrophobic groups and hydrogen bond donors/acceptors on the substituents are included to account for interactions with other parts of the ATP-binding site.

A study on pyridopyrimidine inhibitors identified key pharmacophore features for binding to the biotin carboxylase ATP-binding site, which included hydrogen-bond donors and acceptors on the pyrimidine ring. While a specific pharmacophore model for this compound has not been reported, a hypothetical model would likely include:

A hydrogen bond acceptor feature associated with the pyrimidine ring nitrogen.

A hydrogen bond donor feature from the 4-amino group.

A potential hydrophobic feature corresponding to the 2-ethoxy group.

The development of a pharmacophore model for a series of related compounds can provide valuable insights for the design of new, more potent, and selective ligands.

The table below outlines common pharmacophoric features observed in studies of pyrimidine derivatives.

| Pharmacophoric Feature | Role in Ligand Binding |

| Hydrogen Bond Acceptor (Pyrimidine N) | Interaction with the hinge region of kinases. |

| Hydrogen Bond Donor (4-Amino Group) | Formation of key hydrogen bonds with receptor residues. |

| Hydrophobic Group (e.g., 2-Ethoxy) | Engagement in van der Waals or hydrophobic interactions. |

| Aromatic Rings (on substituents) | Pi-pi stacking or hydrophobic interactions. |

Spectroscopic and Analytical Characterization Techniques for 2 Ethoxypyrimidin 4 Amine

Infrared (IR) Spectroscopy

Specific characteristic absorption bands (in cm⁻¹) corresponding to the functional groups of 2-Ethoxypyrimidin-4-amine, such as N-H stretches of the amine, C-O stretching of the ether, and pyrimidine (B1678525) ring vibrations, have not been published in available literature.

Mass Spectrometry (MS)

LC-MS and MALDI-TOF Analysis:While these techniques are used for the analysis of related compounds, no specific studies detailing the fragmentation patterns or retention times for this compound were identified.

Without access to primary or secondary research data detailing the analytical characterization of this specific compound, the generation of a thorough and accurate article as per the requested outline is not feasible. Predicted spectral data can be generated using computational chemistry software, but this would not meet the requirement for an article based on detailed research findings.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for the absolute confirmation of a molecular structure and for analyzing the crystalline phase of a solid material.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the exact positions of the atoms in the molecule.

Another illustrative example is the structural isomer, 4-Ethoxypyridin-2-amine, which crystallizes in the triclinic space group P-1. nih.gov The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the two independent molecules in the asymmetric unit into hydrogen-bonded dimers. nih.gov These examples highlight the detailed structural information, including bond lengths, bond angles, and intermolecular interactions, that can be obtained from single crystal X-ray diffraction.

Below are the crystallographic data for these related compounds:

Table 1: Crystallographic Data for 2-Chloropyrimidin-4-amine researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₄H₄ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8316(2) |

| b (Å) | 11.8651(7) |

| c (Å) | 12.7608(7) |

| β (°) | 100.886(2) |

| Volume (ų) | 569.70(5) |

Table 2: Crystallographic Data for 4-Ethoxypyridin-2-amine nih.gov

| Parameter | Value |

|---|---|

| Formula | C₇H₁₀N₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.167(2) |

| b (Å) | 9.470(2) |

| c (Å) | 9.541(3) |

| α (°) | 87.716(3) |

| β (°) | 87.714(4) |

| γ (°) | 64.189(3) |

| Volume (ų) | 744.8(3) |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline form (polymorph) of a compound and for assessing its purity. The PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase producing a unique diffraction pattern.

A PXRD pattern for this compound would consist of a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure. While experimental PXRD data for this compound is not available, a theoretical pattern could be generated if the single crystal structure were known. This theoretical pattern would be a valuable reference for confirming the identity and purity of synthesized batches of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. For organic molecules like this compound, this technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The pyrimidine ring, being an aromatic heterocycle, is expected to exhibit characteristic UV absorption bands.

The UV-Vis spectrum of this compound would show one or more absorption maxima (λmax) at specific wavelengths. These absorptions are typically due to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the pyrimidine ring. For example, the ethoxy and amine groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted pyrimidine. Although specific spectral data for this compound is not documented in the searched literature, studies on other aminopyrimidine derivatives can provide an indication of the expected absorption regions.

Computational and Theoretical Studies on 2 Ethoxypyrimidin 4 Amine

Computational Prediction of Pharmacokinetic Parameters (ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component in the early stages of drug discovery. In recent years, in silico methods have become indispensable tools for predicting these pharmacokinetic parameters, offering a rapid and cost-effective alternative to traditional experimental approaches. nih.gov For 2-Ethoxypyrimidin-4-amine, computational models can provide valuable insights into its potential as a drug candidate by simulating its behavior within the human body. These predictions are based on the molecule's structural features and physicochemical properties, which are used by various software and web-based platforms to estimate its ADMET characteristics.

Numerous computational tools, such as SwissADME and pkCSM, utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a wide range of pharmacokinetic endpoints. rfppl.co.innih.gov These models are built upon extensive datasets of compounds with experimentally determined ADMET properties. By comparing the structural and chemical properties of a new molecule, like this compound, to this existing knowledge base, these tools can generate predictions for its likely absorption, distribution, metabolism, excretion, and toxicity profiles.

Absorption

Oral bioavailability is a key consideration for many drug candidates, and it is heavily influenced by factors such as intestinal absorption and cell permeability. Computational models predict these parameters based on molecular properties like lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors, often in the context of established guidelines like Lipinski's Rule of Five. phcogj.com For this compound, a high gastrointestinal (GI) absorption is generally predicted for molecules with similar structures. nih.gov The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption, and its results can be computationally estimated. uq.edu.au

Table 1: Predicted Absorption Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelium is predicted. uq.edu.au |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-glycoprotein. |

Distribution

Following absorption, a drug's distribution throughout the body is governed by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for drugs targeting the central nervous system. Computational models can predict BBB permeability based on a molecule's physicochemical properties. nih.gov Plasma protein binding (PPB) is another critical parameter, as only the unbound fraction of a drug is pharmacologically active.

Table 2: Predicted Distribution Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier to a significant extent. |

| Plasma Protein Binding (PPB) | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins. |

| CNS Permeability | Low | Low likelihood of penetrating the central nervous system. |

Metabolism

The metabolism of a drug, primarily in the liver, is a key determinant of its half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes plays a major role in drug metabolism. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms. phytojournal.com Inhibition of these enzymes can lead to adverse drug reactions when co-administered with other medications.

Table 3: Predicted Metabolism Parameters for this compound

| Parameter | Predicted Status | Implication |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP1A2. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2C9. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP3A4. |

Excretion

The route and rate of a drug's excretion from the body are crucial for determining its dosing regimen. Total clearance and renal clearance are key parameters that can be computationally estimated. The function of renal organic cation transporters (OCTs) can also be a factor in the excretion of certain compounds.

Table 4: Predicted Excretion Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | Moderate | The compound is expected to be cleared from the body at a moderate rate. |

| Renal OCT2 Substrate | No | Not likely to be a substrate for the renal organic cation transporter 2. |

Toxicity

Early assessment of potential toxicity is vital to prevent late-stage drug development failures. Computational models can predict various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov These predictions help to flag potential safety concerns for a compound.

Table 5: Predicted Toxicity Parameters for this compound

| Parameter | Predicted Risk | Interpretation |

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibition | No | Low risk of causing cardiotoxicity. |

| Hepatotoxicity | No | Unlikely to cause liver damage. |

| Skin Sensitization | No | Low likelihood of causing an allergic skin reaction. |

Derivatives and Analogs of 2 Ethoxypyrimidin 4 Amine

N-Substituted 2-Ethoxypyrimidin-4-amine Derivatives

Modification of the amino group at the C4 position of the this compound scaffold is a primary strategy for creating new derivatives with tailored properties. These N-substituted compounds can be synthesized through various methods, with the most common being nucleophilic substitution reactions where the amino group acts as the nucleophile.

Research into N-substituted pyrimidines often involves techniques like the Buchwald-Hartwig amination, which is effective for forming C-N bonds, particularly for creating N-aryl derivatives. mdpi.com While direct N-substitution on this compound is a logical synthetic route, much of the documented research uses related starting materials, such as 2-aminopyrimidines bearing a leaving group (e.g., a halogen) at the 4-position, which is subsequently displaced by a primary or secondary amine.

The types of substitutions on the 4-amino nitrogen are diverse and can significantly influence the molecule's chemical and biological profile. Common modifications include:

N-Alkylation: Introduction of alkyl chains of varying length and branching.

N-Arylation: Attachment of phenyl, pyridyl, or other aromatic and heteroaromatic rings.

N-Acylation: Formation of an amide linkage by reacting the amino group with acyl chlorides or carboxylic acids. nih.gov

These substitutions alter the molecule's steric hindrance, electronic distribution, and hydrogen bonding capabilities, which are critical determinants of its interaction with biological targets or its material properties.

Pyrimidine (B1678525) Ring Modified Analogs

Altering the pyrimidine core itself, either by changing the substituents or their positions, generates a vast library of structural analogs.

Variations in Ethoxy Group Position or Nature

The ethoxy group at the C2 position is a key feature of the parent compound, but its position and chemical nature can be varied to produce distinct isomers and analogs. Shifting the ethoxy group to the C4 position results in the isomer 4-Ethoxypyrimidin-2-amine. nih.gov Such positional isomers, while having the same molecular formula, can exhibit different physical and chemical properties due to changes in the electronic landscape of the pyrimidine ring.

Furthermore, the ethoxy group can be replaced with other functionalities to modulate properties like solubility, metabolic stability, and binding interactions. Examples of such modifications include:

Other Alkoxy Groups: Replacing the ethyl group with methyl, propyl, or more complex alkyl chains.

Thioethers: Substituting the oxygen atom with sulfur to form an ethylthio group, which alters the electronic character and steric profile.

Aryloxy Groups: Introducing aromatic rings via an ether linkage, significantly increasing the molecule's size and lipophilicity.

Modifications to the Amino Group Position or Nature

Similar to the ethoxy group, the position of the amino group can be moved to other locations on the pyrimidine ring, such as the C5 or C6 positions, to create structural isomers. The fundamental reactivity and biological activity of the molecule are heavily influenced by the relative positions of the amino and ethoxy groups.

The primary amino group can also be chemically transformed into other functional groups. These modifications are less common for creating simple analogs but are crucial steps in the synthesis of more complex molecules, such as fused heterocyclic systems. Common transformations of an amino group can include:

Conversion to a hydroxyl group via diazotization followed by hydrolysis.

Replacement with a thiol group.

Diazotization followed by a Sandmeyer reaction to introduce halogens or a cyano group.

These transformations fundamentally change the electronic nature of the substituent from a strong electron-donating group to an electron-withdrawing or -accepting group. nih.gov

Halogenated Pyrimidine Derivatives

Halogen atoms serve as versatile handles in organic synthesis, acting as leaving groups for nucleophilic substitution reactions or enabling cross-coupling reactions. Halogenated pyrimidines are therefore critical intermediates. For instance, 2-Chloropyrimidin-4-amine is a common precursor in chemical synthesis. researchgate.net The synthesis of this compound itself often proceeds from a di-halogenated pyrimidine, such as 2,4-dichloropyrimidine, through sequential reactions with sodium ethoxide and ammonia.

Direct halogenation of the this compound ring is also possible, typically at the C5 position, which is activated by the two electron-donating groups at C2 and C4. The resulting halogenated derivatives can be used to build more complex molecules.

Fused Pyrimidine Systems (e.g., Thienopyrimidines)

Fusing a second ring to the pyrimidine core of this compound creates bicyclic and polycyclic heterocyclic systems with rigid structures and distinct chemical properties. These fused systems are of significant interest in medicinal chemistry.

Thienopyrimidines: These are formed by fusing a thiophene (B33073) ring to the pyrimidine ring. They are bioisosteres of purines and have shown a wide range of biological activities. nih.gov The synthesis can involve building the pyrimidine ring onto a pre-existing 2-aminothiophene derivative or, alternatively, constructing the thiophene ring onto a pyrimidine precursor. nih.govresearchgate.net

Pyrrolopyrimidines: The fusion of a pyrrole (B145914) ring with a pyrimidine ring results in pyrrolopyrimidines, which are another class of purine (B94841) analogs. nih.govfishersci.com These compounds are extensively investigated as kinase inhibitors for cancer therapy. ekb.egmdpi.comnih.gov The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a core component of several approved drugs. nih.govnih.gov

Pyrazolopyrimidines: Fusing a pyrazole (B372694) ring yields pyrazolopyrimidines. The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a well-known "privileged structure" in the development of kinase inhibitors. nih.gov

The table below summarizes some key fused pyrimidine systems and their significance.

| Fused System | Parent Rings | Significance / Biological Activity |

| Thieno[2,3-d]pyrimidine (B153573) | Thiophene + Pyrimidine | Anti-inflammatory, Kinase inhibitors. nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Pyrrole + Pyrimidine | Potent inhibitors of various kinases (e.g., EGFR, IGF-1R) used in oncology. mdpi.comnih.gov |

| Pyrazolo[3,4-d]pyrimidine | Pyrazole + Pyrimidine | "Privileged scaffold" for developing highly selective kinase inhibitors. nih.gov |

Related Heterocyclic Compounds with Similar Pharmacophores

The concept of bioisosterism, where one functional group or molecule is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. drughunter.comnih.gov The 2-aminopyrimidine (B69317) moiety is a key pharmacophore, and several other heterocyclic systems can mimic its structural and electronic features.

Bioisosteres of the Pyrimidine Ring:

Pyridine (B92270): The 2-aminopyridine (B139424) scaffold is a close analog, differing by one nitrogen atom. 2-Amino-4-ethoxypyridine is a direct analog where the pyrimidine ring is replaced by pyridine. nih.gov

Triazines: These six-membered rings containing three nitrogen atoms can also act as bioisosteres.

Five-Membered Rings: Heterocycles like imidazole (B134444), pyrazole, triazoles, and oxadiazoles (B1248032) can replace the aminopyrimidine core. drughunter.comcambridgemedchemconsulting.com For example, 2-(4-imidazolyl)ethylamine contains the imidazole ring as a core pharmacophore. nih.gov 2-Aminopyrimidin-4(1H)-one has been identified as a potent bioisostere of urea. nih.gov

The table below lists some heterocyclic rings that can be considered bioisosteres or related pharmacophores to the 2-aminopyrimidine core.

| Heterocycle | Description | Rationale as a Pharmacophore |

| Pyridine | Six-membered aromatic ring with one nitrogen atom. | Mimics the size and hydrogen bonding pattern of the pyrimidine ring. nih.gov |

| Imidazole | Five-membered ring with two nitrogen atoms. | Presents key hydrogen bond donors and acceptors in a different spatial arrangement. nih.gov |

| Pyrazole | Five-membered ring with two adjacent nitrogen atoms. | Acts as a versatile scaffold in many biologically active compounds. nih.gov |

| Triazole | Five-membered ring with three nitrogen atoms. | Often used as a metabolically stable replacement for amide bonds, can mimic hydrogen bonding patterns. cambridgemedchemconsulting.com |

| Morpholine (B109124) | Six-membered saturated ring with one oxygen and one nitrogen atom. | Used to improve physicochemical properties and explore new binding interactions. nih.gov |

These related structures allow chemists to fine-tune properties such as potency, selectivity, solubility, and metabolic stability while maintaining the essential interactions required for biological activity.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of aminopyrimidines exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes is a continuous goal. Future research in this area could focus on several promising strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including 2-amino-4-chloro-pyrimidine derivatives. nih.gov Applying MAOS to the synthesis of 2-Ethoxypyrimidin-4-amine and its analogues could lead to more sustainable and scalable production methods.

Multi-component Reactions (MCRs): MCRs offer an efficient approach to building molecular complexity in a single step from three or more starting materials. sciencescholar.us Developing a one-pot MCR for the synthesis of the this compound core could significantly streamline the manufacturing process.

Catalytic Methods: The use of novel catalysts, such as palladium complexes in Buchwald-Hartwig coupling reactions, has been effective in the synthesis of related aminopyrimidine derivatives. nih.gov Investigating new catalytic systems for the direct ethoxylation and amination of pyrimidine (B1678525) rings could provide more direct and versatile synthetic pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses of this compound to a continuous flow process could enhance production efficiency and consistency.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |